molecular formula C12H16ClFN2O B13521236 2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride

2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride

Cat. No.: B13521236
M. Wt: 258.72 g/mol
InChI Key: XUYQYTLXDAYVGJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride can be compared with other similar compounds, such as:

  • 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride
  • 2-(4-Bromophenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride
  • 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-onehydrochloride

These compounds share a similar structure but differ in the substituent on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, biological activity, and overall properties, making this compound unique in its applications and effects.

Properties

Molecular Formula

C12H16ClFN2O

Molecular Weight

258.72 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-piperazin-1-ylethanone;hydrochloride

InChI

InChI=1S/C12H15FN2O.ClH/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H

InChI Key

XUYQYTLXDAYVGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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